molecular formula C11H12IN3S B2785279 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine CAS No. 677749-62-1

5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine

Cat. No.: B2785279
CAS No.: 677749-62-1
M. Wt: 345.2
InChI Key: WKXJQAVUUFFASA-UHFFFAOYSA-N
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Description

5-Iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is a synthetic pyrimidine derivative designed for medicinal chemistry and drug discovery research. Pyrimidine scaffolds are recognized as privileged structures in the development of bioactive molecules and are known to exhibit a wide range of pharmacological activities. This compound features a 4-pyrimidinamine core that is 5-iodo and 2,6-dimethyl substituted, and is further functionalized with an N-(2-thienylmethyl) group. The iodine atom at the 5-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Pyrimidine amines bearing halogen and alkyl substituents have been extensively investigated as key intermediates and inhibitors for various therapeutic targets . Specifically, similar compounds have been explored as inhibitors of protein kinases such as CHK, PDK, and Akt, which are implicated in oncology research . Furthermore, dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), which share a related pyrimidinone core, are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1 . The incorporation of a thienylmethyl group introduces a heteroaromatic element that can influence the compound's electronic properties, lipophilicity, and potential for target binding. This product is intended for research purposes only, strictly for use in laboratory settings, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-iodo-2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3S/c1-7-10(12)11(15-8(2)14-7)13-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXJQAVUUFFASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NCC2=CC=CS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable catalyst.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be introduced through a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the pyrimidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the iodine atom.

Scientific Research Applications

5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets, such as enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a tool to study biological processes and pathways, particularly those involving pyrimidine derivatives.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinamine Derivatives

The provided evidence highlights several pyrimidinamine analogues with pesticidal applications, enabling a structural and functional comparison:

Structural Features and Substitution Patterns

Compound Name Substituents (Pyrimidine Core) Side Chain at 4-Position Key Functional Groups Primary Use (if documented)
5-Iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine 2-CH₃, 6-CH₃, 5-I N-(2-thienylmethyl) Iodo, methyl, thiophene Not specified in sources
5-Chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine (Diflumetorim) 6-CH₃, 5-Cl N-(1-(4-(difluoromethoxy)phenyl)propyl) Chloro, difluoromethoxy Pesticide (diflumetorim)
5-Chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine (Pyrimidifen) 6-C₂H₅, 5-Cl N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl) Chloro, ethoxyethyl, ethyl Pesticide (pyrimidifen)
Key Observations:

Halogenation : The target compound substitutes iodine at the 5-position, whereas diflumetorim and pyrimidifen use chlorine. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine .

Side Chain Complexity: Diflumetorim and pyrimidifen feature extended aromatic or ethoxyethyl side chains, which likely improve target binding affinity in pesticidal applications.

Steric Effects : The 2,6-dimethyl groups in the target compound may reduce conformational flexibility compared to pyrimidifen’s ethyl group at position 4. This could impact substrate selectivity in biological systems.

Hypothesized Functional Differences

  • Bioactivity: Diflumetorim and pyrimidifen are established pesticides, suggesting that chloro-substituted pyrimidinamines with bulky side chains are optimized for agrochemical activity. The iodine substituent in the target compound might shift activity toward antiviral or anticancer applications, as iodinated pyrimidines are known for their roles in DNA/RNA interference .

Biological Activity

5-Iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is a synthetic organic compound belonging to the pyrimidine derivatives class. Its unique structure, featuring an iodine atom and a thienylmethyl group, positions it as a significant compound in medicinal chemistry and other scientific fields. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : A β-dicarbonyl compound reacts with a guanidine derivative under acidic or basic conditions.
  • Iodination : An electrophilic iodination reaction introduces the iodine atom using reagents like N-iodosuccinimide (NIS).
  • Thienylmethyl Group Attachment : A nucleophilic substitution reaction incorporates the thienylmethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The iodine atom enhances its reactivity and binding affinity to these targets, potentially modulating their activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies have shown that it may reduce inflammatory responses in cellular models.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine production

Case Studies

  • Anticancer Research : A study conducted on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins.
  • Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory zones, suggesting its potential as a new antimicrobial agent.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties imparted by the iodine atom:

Compound NameHalogenNotable Activity
5-Bromo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamineBromineModerate anticancer
5-Chloro-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamineChlorineLower antimicrobial
This compound Iodine High anticancer & antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves iodination of a pyrimidine precursor followed by alkylation with a thienylmethyl group. Key steps include:

  • Iodination : Use of iodine or iodinating agents (e.g., N-iodosuccinimide) under anhydrous conditions, monitored by TLC or HPLC .
  • Alkylation : Reaction of the iodinated pyrimidine with 2-thienylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization Tips : Control reaction temperature to avoid decomposition of the iodo group; use inert atmospheres (N₂/Ar) to prevent oxidation of thienyl groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl groups at positions 2 and 6, thienylmethyl attachment at N4). The iodine atom’s deshielding effect on adjacent protons is detectable in ¹H NMR .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~388.1 g/mol) and isotopic patterns consistent with iodine .
  • Elemental Analysis : Match calculated and observed C, H, N, and I percentages (±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Case Study : Discrepancies in GI₅₀ values (e.g., 12.7 µM in cytotoxicity vs. no activity in kinase inhibition assays) may arise from assay-specific conditions (e.g., cell line variability, solubility limits).
  • Resolution Strategy :

  • Solubility Testing : Use DLS or nephelometry to assess compound aggregation in assay buffers .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) or enzymatic assays (e.g., fluorogenic substrates) to rule out false positives .

Q. What strategies are effective for modifying the iodine substituent in this compound to enhance metabolic stability without losing activity?

  • Rational Design Approaches :

  • Bioisosteric Replacement : Substitute iodine with trifluoromethyl or ethynyl groups to maintain steric bulk while improving pharmacokinetics .
  • Protecting Group Chemistry : Temporarily mask the iodine during metabolic challenges (e.g., liver microsome assays) using tert-butyldimethylsilyl (TBS) groups, then deprotect .
    • Synthetic Validation : Monitor regioselectivity in substitution reactions via ¹H NMR and X-ray crystallography (if crystals are obtainable) .

Q. How can researchers mitigate steric hindrance during N-(2-thienylmethyl) functionalization of the pyrimidine core?

  • Steric Management Techniques :

  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) to minimize side-product formation .
  • Bulky Base Selection : Use DBU or DIPEA instead of K₂CO₃ to enhance nucleophilicity of the pyrimidine nitrogen .
  • Solvent Optimization : Switch to THF or dioxane to improve solubility of the thienylmethyl reagent .

Methodological Notes

  • Data Reproducibility : Always report solvent purity (e.g., HPLC-grade), catalyst batches, and reaction vessel types (glass vs. polymer) to ensure cross-lab consistency .
  • Advanced Characterization : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or computational modeling (DFT) to assign peaks .

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